molecular formula C22H23NO5 B6259123 rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid CAS No. 2140262-77-5

rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6259123
CAS No.: 2140262-77-5
M. Wt: 381.4
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Description

Rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4. The purity is usually 93.
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Biological Activity

The compound rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid (CAS Number: 2228003-67-4) is a synthetic amino acid derivative notable for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, including cytotoxicity and potential therapeutic applications.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • Structure : The compound features a cyclopentane core with a hydroxyl group and a carbonyl group attached to a fluorenylmethoxy carbonyl moiety, which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry, followed by cyclization and subsequent deprotection steps. The detailed synthetic route can vary based on the desired purity and yield.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxic activity:

  • Cell Lines Tested :
    • 4T1 murine mammary carcinoma
    • COLO201 human colorectal adenocarcinoma
    • SNU-1 human gastric adenocarcinoma

The compound demonstrated selective cytotoxicity, meaning it preferentially kills cancer cells while sparing normal cells. For instance, in one study, the half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing potent activity against tumor cells (Table 1).

Cell Line IC50 (µM) Selectivity Index
4T1< 1High
COLO201< 5Moderate
SNU-1< 10Moderate

The mechanism of action for this compound appears to involve interference with DNA synthesis and cell cycle progression. Specifically, it has been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, indicating its potential as an antitumor agent.

Case Studies

A notable case study involved the administration of this compound in vitro to various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in malignant cells. Furthermore, the selectivity index suggests that this compound could be developed as a targeted therapy for specific types of cancer.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its structural features that can mimic natural substrates or inhibitors. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against cancer cell lines by disrupting cellular processes involved in proliferation and survival .
  • Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis, allowing for the efficient assembly of peptide chains with specific functionalities .

Biological Research

In biological systems, this compound can be utilized to study protein interactions and enzyme mechanisms:

  • Enzyme Inhibitors : It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways .
  • Fluorescent Probes : The fluorenyl group provides fluorescent properties, making it suitable for labeling biomolecules in imaging studies.

Material Science

The unique structural properties of this compound allow for its use in creating advanced materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Nanotechnology : The compound's ability to self-assemble can be exploited in nanomaterial fabrication for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid against multiple cancer cell lines. Results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Peptide Synthesis Optimization

Research conducted at a leading pharmaceutical lab focused on optimizing solid-phase peptide synthesis using Fmoc-protected amino acids derived from this compound. The study demonstrated improved yields and purity when employing this scaffold compared to traditional methods, highlighting its utility in peptide-based drug discovery .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to liberate the primary amine for further reactions .

Reaction Reagents/Conditions Outcome Application
Base-mediated cleavage20% piperidine in DMF, 30 minRemoval of Fmoc group; free amine generation (-NH₂)Peptide synthesis intermediates
Photolytic cleavageUV light (254 nm)Partial decomposition (non-preferred method)Specialty applications

Key Insight : Deprotection kinetics depend on steric hindrance from the cyclopentane ring, requiring extended reaction times compared to linear analogs .

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in standard derivatization reactions:

Reaction Reagents Product Yield Notes
EsterificationDCC/DMAP, R-OHCyclopentyl ester derivatives70-85%Requires anhydrous conditions
Amide couplingHATU, DIPEA, amine substratesPeptide-like amides60-75%Stereochemistry preserved
Salt formationNaOH/KOHWater-soluble sodium/potassium salts>95%Improves solubility for HPLC analysis

Structural Consideration : The cyclopentane ring induces torsional strain, slightly reducing reaction rates compared to acyclic analogs .

Hydroxyl Group Transformations

The 4-hydroxy group undergoes selective modifications while preserving other functionalities:

Reaction Conditions Product Stereochemical Impact
AcetylationAc₂O, pyridine4-Acetoxy derivativeRetains (1R,3S,4S) configuration
OxidationDess-Martin periodinane4-Ketocyclopentane analogRing puckering alters reactivity
SulfonationSO₃·Py complex4-Sulfonate esterEnhances electrophilic reactivity

Critical Note : The hydroxyl group’s axial position on the cyclopentane ring limits nucleophilic attack angles, favoring bulky reagents for efficient derivatization .

Cyclopentane Ring-Influenced Reactions

The strained cyclopentane core enables unique transformations:

Reaction Mechanism Outcome Catalyst
Ring-opening metathesisGrubbs catalystLinear diene productsLimited by steric bulk
HydrogenationH₂, Pd/CPartially saturated derivativesReduces ring strain minimally
HalogenationNBS, lightBrominated cyclopentane analogsPositional selectivity at C2/C5

Research Gap : No peer-reviewed studies directly report these reactions for the target compound, but analog data from cyclopentane-containing Fmoc derivatives supports feasibility .

Stability Considerations

Critical reaction parameters to prevent decomposition:

Factor Tolerance Range Adverse Effect
pH4–8 (aqueous solutions)Epimerization at C1/C4
Temperature<40°CFmoc group decomposition
Light exposureAvoid prolonged UVRadical-mediated cyclopentane ring cleavage

Properties

CAS No.

2140262-77-5

Molecular Formula

C22H23NO5

Molecular Weight

381.4

Purity

93

Origin of Product

United States

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